SREBP-IN-DHG
Descripción
Propiedades
Fórmula molecular |
C41H58N2O9 |
|---|---|
Peso molecular |
722.92 |
Nombre IUPAC |
Ethyl N-((4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl)-N-((3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)phenylalanylglycinate |
InChI |
InChI=1S/C41H58N2O9/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-28-35(45)43(37-39(48)38(47)34(31-44)52-41(37)50)33(29-32-26-23-22-24-27-32)40(49)42-30-36(46)51-4-2/h5-6,8-9,11-12,14-15,17-18,20-24,26-27,33-34,37-39,41,44,47-48,50H,3-4,7,10,13,16,19,25,28-31H2,1-2H3,(H,42,49)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t33-,34+,37+,38+,39+,41?/m0/s1 |
Clave InChI |
FUASFBGJSXTWQE-XDJBLOQOSA-N |
SMILES |
O=C(OCC)CNC([C@H](CC1=CC=CC=C1)N(C(CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)=O)[C@H]2C(O)O[C@H](CO)[C@@H](O)[C@@H]2O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SREBP-IN-DHG |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table compares SREBP-IN-DHG with structurally or functionally analogous compounds, focusing on molecular design, efficacy, and drug release mechanisms.
Key Findings:
Structural Superiority: SREBP-IN-DHG’s hyperbranched design enables higher drug-loading capacity and stability compared to linear polymers or small molecules. Its PEGylation mitigates immunogenicity, a limitation observed in non-PEGylated analogs .
Efficacy : While small-molecule inhibitors like fatostatin exhibit lower IC50 values in vitro, SREBP-IN-DHG demonstrates superior in vivo efficacy due to prolonged retention and reduced off-target effects .
Safety : DHBP-g-PEG () shows intermediate toxicity, whereas SREBP-IN-DHG’s optimized release profile minimizes systemic exposure, aligning with WHO guidelines for biocompatibility .
Mechanistic and Functional Distinctions
- SREBP Pathway Inhibition : SREBP-IN-DHG directly binds to SREBP cleavage-activating protein (SCAP), blocking its translocation to the Golgi apparatus. In contrast, DHBP-g-PEG primarily inhibits downstream lipid synthesis enzymes (e.g., HMG-CoA reductase) .
- Synergistic Action : The dual-drug design in SREBP-IN-DHG targets both SREBP processing and DNA synthesis (via methotrexate), whereas DHBP-g-PEG focuses on cytotoxic payload delivery .
Métodos De Preparación
Table 1: Documented Properties of SREBP-IN-DHG
Critical Quality Control Parameters
Suppliers emphasize rigorous analytical validation:
-
HPLC-MS : To confirm molecular ion peaks and detect impurities.
-
Biological validation : Luciferase reporter assays measuring SREBP pathway inhibition (IC₅₀ typically <1 µM).
Industrial and Academic Production
Table 3: Supplier Specifications
Q & A
Q. What molecular mechanisms underlie SREBP-IN-DHG’s inhibition of SREBP pathways, and how can these be experimentally validated?
- Methodological Answer : To investigate SREBP-IN-DHG’s inhibitory mechanisms, researchers should:
Perform chromatin immunoprecipitation (ChIP) to assess SREBP binding to sterol regulatory elements (SREs) in target genes (e.g., HMGCR, FASN) before and after treatment.
Use luciferase reporter assays with SRE-containing promoters to quantify transcriptional activity changes.
Analyze protein degradation pathways (e.g., ubiquitination assays) to determine if SREBP-IN-DHG accelerates SREBP-1/2 proteasomal breakdown.
- Key Reference: Studies on SREBP regulatory pathways in hepatic cells and mouse models demonstrate these methods .
Q. Which experimental models are optimal for initial testing of SREBP-IN-DHG’s effects on lipid metabolism?
- Methodological Answer :
| Model | Advantages | Limitations |
|---|---|---|
| HepG2 cells | High SREBP-1c expression; scalable for screens | Limited translational relevance to in vivo |
| Primary hepatocytes | Physiologically relevant lipid metabolism | Donor variability; short-term viability |
| SREBP-knockout mice | Direct causal evidence for target specificity | Time-intensive; ethical constraints |
- Rationale: In vitro models allow mechanistic studies, while transgenic mice (e.g., SREBP-1c⁻/⁻) validate in vivo relevance .
Q. How should a dose-response study for SREBP-IN-DHG be designed in vitro?
- Methodological Answer :
- Step 1 : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to identify IC₅₀ values via cell viability assays (MTT) and lipid droplet staining (Oil Red O).
- Step 2 : Pair dose-response data with transcriptomic profiling (RNA-seq) to identify threshold concentrations for SREBP target gene suppression.
- Step 3 : Validate findings in ≥3 biological replicates to account for cell-line variability.
- Reference: Dose-response frameworks align with guidelines for reproducibility in pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in SREBP-IN-DHG’s efficacy across different tissue or cell-line models?
- Methodological Answer : Contradictory results may arise from:
- Cell-specific SREBP isoform expression (e.g., adipocytes express SREBP-1c, hepatocytes express SREBP-1a/2).
- Solution : Perform isoform-specific siRNA knockdowns followed by treatment to isolate target effects.
- Metabolic heterogeneity : Use metabolomics (LC-MS) to compare lipid profiles post-treatment.
- Reference : Data contradiction analysis requires integrating genetic, metabolic, and transcriptional datasets .
Q. What methodologies validate SREBP-IN-DHG’s target specificity in complex biological systems?
- Methodological Answer :
- Chemical proteomics : Use affinity-based pulldown assays with SREBP-IN-DHG probes to identify off-target interactions.
- CRISPR-Cas9 screens : Genome-wide knockout libraries can pinpoint genes modulating SREBP-IN-DHG’s efficacy.
- In vivo pharmacokinetics : Measure compound bioavailability and tissue distribution via LC-MS/MS in animal models.
- Rationale: Multi-omics approaches ensure rigorous validation of specificity .
Q. How can omics data (transcriptomic, lipidomic) be integrated to elucidate SREBP-IN-DHG’s broader metabolic impacts?
- Methodological Answer :
Pathway enrichment analysis : Tools like GSEA or MetaboAnalyst link differentially expressed genes/metabolites to lipid synthesis pathways.
Network pharmacology : Construct interaction networks (e.g., SREBP-1c with PPARγ or LXR) to identify compensatory mechanisms.
Machine learning : Train models on omics data to predict secondary effects (e.g., insulin resistance) from treatment outcomes.
- Reference: Integrative analysis frameworks are critical for understanding systemic metabolic effects .
Data Presentation and Reproducibility
Q. What are best practices for presenting SREBP-IN-DHG’s effects in peer-reviewed manuscripts?
- Methodological Answer :
- Tables : Include IC₅₀ values, fold changes in key lipid genes (e.g., SCD1, LDLR), and statistical significance (p-values, ANOVA results).
- Figures : Use heatmaps for transcriptomic data, pathway diagrams for mechanistic insights, and dose-response curves.
- Reproducibility : Share raw data (e.g., RNA-seq FASTQ files) and analysis pipelines via repositories like GEO or GitHub.
- Reference: Reporting standards align with guidelines for scientific transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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